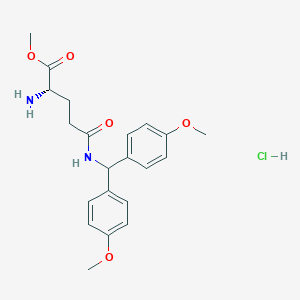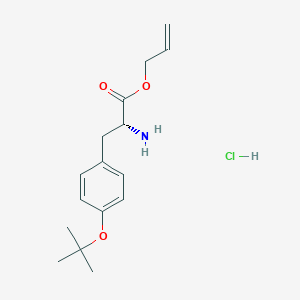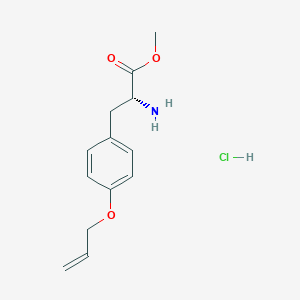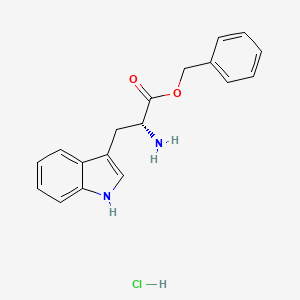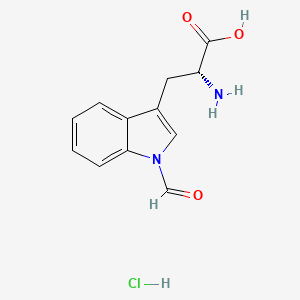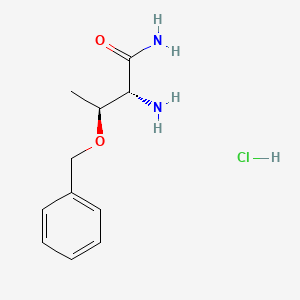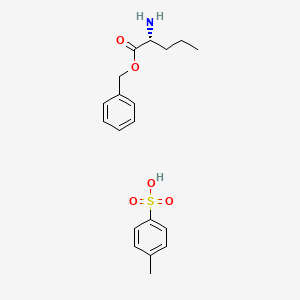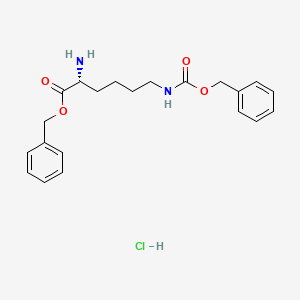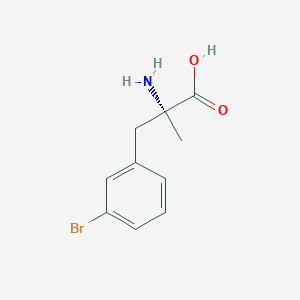
(R)-alpha-Methyl-3-bromophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-alpha-Methyl-3-bromophenylalanine (RMBPA) is an amino acid derivative that has been used in scientific research for a variety of purposes. It is a chiral compound, meaning that it has two different forms that are mirror images of each other. RMBPA has been found to be useful in a variety of biochemical and physiological studies, and has been used in a number of lab experiments.
Aplicaciones Científicas De Investigación
1. Inhibitor of Aromatic Amino Acid Decarboxylation
(R)-alpha-Methyl-3-bromophenylalanine has been identified as an effective inhibitor of aromatic amino acid decarboxylation in humans. This inhibition leads to decreased formation of serotonin, tryptamine, and tyramine from precursor amino acids. Such a reduction in amine biosynthesis is associated with lowering blood pressure in hypertensive patients and producing a transient sedative effect (Oates, Gillespie, Udenfriend, & Sjoerdsma, 1960).
2. Synthesis of Unusual Amino Acids
The compound plays a role in the asymmetric synthesis of unusual amino acids. For instance, it has been used in the synthesis of different isomers of β-methylphenylalanine, which are important for three-dimensional topographic control of peptide structure (Dharanipragada et al., 1992).
3. Use in Peptide Synthesis
This compound is also significant in peptide synthesis. It has been used in the synthesis of orthogonally protected (R)- and (S)-alpha-methyl(alkyl)serine-containing peptides, which are critical in stabilizing beta-turn and alpha-helical conformations in short peptides (Obrecht et al., 1996).
4. Modeling Phenylketonuria in Rats
In research on phenylketonuria, alpha-methylphenylalanine has been used to induce chronic hyperphenylalaninemia in developing rats, making it a useful model for studying this human disease (Delvalle, Dienel, & Greengard, 1978).
5. Stereoselective Synthesis
The compound is involved in stereoselective synthesis processes. For example, the R-S conversion of R (+)-alpha-methylphenylalanine with retention of optical integrity has been achieved, indicating its significance in the study of stereochemistry in amino acids (Shibasaki, Terashima, & Yamada, 1973).
6. In Proteins Incorporating Phenylalanine Analogues
This compound has been used in the biosynthesis of proteins incorporating phenylalanine analogues, demonstrating its utility in the field of synthetic biology and protein engineering (Kirshenbaum, Carrico, & Tirrell, 2002).
7. Enzyme Substrate Specificity
This compound has been used to explore the enzyme substrate specificity, particularly in the context of carboxypeptidase A, providing insights into enzyme kinetics and mechanism of action (Turk & Marshall, 1975).
Propiedades
IUPAC Name |
(2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCSKUVWGVFCLY-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=CC=C1)Br)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


